3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-10-8-16(13-20(19)29-2)22(26)24-17-9-7-15-5-3-11-25(18(15)14-17)23(27)21-6-4-12-30-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDOUBAJIQBVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS Number: 946320-52-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anti-tubercular activity and other pharmacological effects.
The compound has the following chemical characteristics:
- Molecular Formula: C23H22N2O4S
- Molecular Weight: 422.5 g/mol
- Structure: The compound features a tetrahydroquinoline core substituted with a thiophene carbonyl and methoxy groups, which are known to influence its biological activity.
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a systematic evaluation of various derivatives, compounds similar to this compound were synthesized and tested against Mycobacterium tuberculosis.
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293 cells) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 2.18 | 40.32 | Non-toxic |
| 6j | 1.50 | 4.00 | Non-toxic |
The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM , indicating potent inhibitory effects against the bacteria. Importantly, these compounds exhibited low cytotoxicity in human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
The mechanism of action for this class of compounds typically involves interaction with specific biological targets that disrupt cellular processes in Mycobacterium tuberculosis. Molecular docking studies indicate that these compounds can effectively bind to bacterial enzymes critical for survival and replication.
Other Biological Activities
Beyond anti-tubercular effects, preliminary investigations suggest potential applications in oncology and neuropharmacology:
Case Studies
A notable study focused on the synthesis and evaluation of related thiophene-containing compounds demonstrated their effectiveness against various cancer cell lines. The results indicated that structural modifications significantly influenced their biological activity.
Example Case Study: Anti-Cancer Activity
In a comparative study of benzamide derivatives:
- Compounds with thiophene substitutions exhibited enhanced selectivity towards cancer cells compared to their non-thiophene counterparts.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| A | LNCaP | 5.0 |
| B | U937 | 7.5 |
| C | PC3 | 10.0 |
These findings suggest that the incorporation of thiophene moieties can enhance anticancer properties .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exhibit significant anticancer activity. Key findings include:
- Cytotoxic Effects : Studies have shown that related compounds can induce cytotoxicity in various cancer cell lines. For example, one study reported IC50 values ranging from 1.48 µM to 9.83 µM against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases 3 and 9, which are critical for the apoptotic pathway.
Carbonic Anhydrase Inhibition
The sulfonamide group in this compound plays a crucial role in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes:
- Inhibition Potency : Research has demonstrated that compounds with similar structures exhibit variable inhibitory effects against different CA isoforms. Some derivatives have shown K_I values as low as 7.9 nM against hCA II and hCA IX.
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiophene and indole rings can enhance or diminish the inhibitory effects on CAs.
Case Studies
Several studies have documented the efficacy and potential applications of this compound:
- A study published in a peer-reviewed journal highlighted its cytotoxic effects against multiple cancer types and suggested further exploration in clinical settings.
- Another investigation focused on the structure-activity relationship of related compounds, emphasizing the importance of functional groups in enhancing biological activity .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is synthesized via Skraup cyclization or Friedel-Crafts alkylation , as detailed in patent literature.
Skraup Cyclization
Friedel-Crafts Alkylation
Introduction of the Thiophene-2-Carbonyl Group
The thiophene-2-carbonyl moiety is introduced via N-acylation of the tetrahydroquinoline’s secondary amine.
Acylation with Thiophene-2-Carbonyl Chloride
-
Reactants : Tetrahydroquinoline intermediate + thiophene-2-carbonyl chloride.
-
Conditions :
-
Base: N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: 0°C to room temperature.
-
Reaction time: 2–4 hours.
-
Coupling with Thiophene-2-Carboxylic Acid
-
Reactants : Tetrahydroquinoline intermediate + thiophene-2-carboxylic acid.
-
Coupling agents : HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate).
-
Conditions :
Coupling of the 3,4-Dimethoxybenzamide Moiety
The final step involves forming an amide bond between the tetrahydroquinoline-thiophene intermediate and 3,4-dimethoxybenzoic acid.
Amide Bond Formation
-
Reactants :
-
7-Amino-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline.
-
3,4-Dimethoxybenzoic acid.
-
-
Coupling agents : HATU or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole).
-
Conditions :
Optimization and Challenges
Regioselectivity in Acylation
The tetrahydroquinoline scaffold’s secondary amine exhibits moderate reactivity, necessitating controlled acylation conditions to avoid over-reaction. Patent data highlights preferential acylation at position 1 over other reactive sites.
Purification Challenges
-
Byproducts : Unreacted starting materials and diacylated species.
-
Solution : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
Research Findings and Advancements
Q & A
Basic: What are the key synthetic strategies for synthesizing 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Coupling reactions (e.g., amide bond formation between the tetrahydroquinoline and benzamide moieties) .
- Nucleophilic substitution for introducing the thiophene-2-carbonyl group .
- Optimization of reaction conditions : Temperature (60–80°C), solvent choice (DMF or THF), and catalysts (e.g., HATU or EDCI for amidation) .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final compound ≥95% purity .
Basic: Which analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm connectivity of the tetrahydroquinoline, thiophene, and benzamide groups .
- Infrared (IR) Spectroscopy : Validate carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfonamide/thiophene vibrations .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., methoxy groups on benzamide, thiophene substituents) to assess impact on bioactivity .
- Biological Assays : Test analogs against targets (e.g., kinases, GPCRs) using in vitro binding assays (IC50 determination) .
- Computational Modeling : Perform docking studies with homology models of target proteins (e.g., COX-2 or serotonin receptors) to predict binding modes .
- Data Correlation : Use regression analysis to link electronic (Hammett constants) or steric parameters with activity .
Advanced: How to reconcile conflicting reports on biological activity (e.g., anti-inflammatory vs. anticancer)?
Methodological Answer:
- Target Profiling : Use proteome-wide screens (e.g., kinase panels) to identify off-target interactions .
- Cellular Context : Assess activity in diverse cell lines (e.g., cancer vs. immune cells) to clarify tissue-specific effects .
- Dose-Response Analysis : Determine if dual activities arise from concentration-dependent mechanisms .
- Pathway Analysis : Transcriptomic or metabolomic profiling to map signaling pathways affected .
Advanced: What experimental approaches are used to identify biological targets?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with recombinant proteins .
- CRISPR-Cas9 Screening : Genome-wide knockout screens to identify genes essential for compound activity .
- Thermal Shift Assays : Monitor protein thermal stability changes upon compound binding .
Advanced: How to evaluate stability and degradation under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, or light, followed by HPLC-MS to identify degradation products .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS .
- Microsomal Metabolism : Use liver microsomes to predict Phase I/II metabolic pathways .
- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months to assess shelf-life .
Advanced: What strategies resolve low solubility in aqueous buffers?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG mixtures or cyclodextrin inclusion complexes .
- Salt Formation : Synthesize hydrochloride or sodium salts to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
- pH Adjustment : Solubilize via protonation/deprotonation at physiologically relevant pH .
Advanced: How to address discrepancies in in vitro vs. in vivo efficacy data?
Methodological Answer:
- PK/PD Modeling : Compare plasma exposure (AUC, Cmax) with in vitro IC50 values to assess bioavailability .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS .
- Tissue Distribution Studies : Use radiolabeled compound to quantify accumulation in target organs .
- Species-Specific Differences : Test in multiple animal models (e.g., murine vs. primate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
